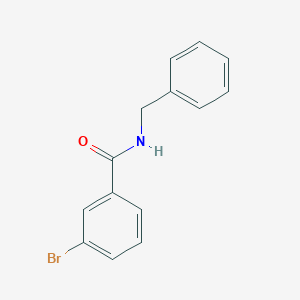

N-benzyl-3-bromobenzamide

Description

Properties

IUPAC Name |

N-benzyl-3-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWABSNAGARGAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354955 | |

| Record name | N-benzyl-3-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161258-41-9 | |

| Record name | N-benzyl-3-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Identity and Physicochemical Characteristics

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of N-benzyl-3-bromobenzamide

For Research, Scientific, and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound, a key chemical intermediate. It details the compound's fundamental chemical properties, provides robust synthetic and purification protocols, and explores its reactivity and strategic applications in medicinal chemistry and organic synthesis. The methodologies and insights presented herein are curated to support researchers in leveraging this versatile molecule for the development of novel chemical entities.

This compound is a disubstituted benzamide featuring a benzyl group attached to the amide nitrogen and a bromine atom at the meta-position of the benzoyl ring.[1] This specific arrangement of functional groups dictates its physical properties and chemical reactivity.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 161258-41-9 | [1][2][3] |

| Molecular Formula | C₁₄H₁₂BrNO | [2][3] |

| Molecular Weight | 290.15 g/mol | [1][2] |

| InChIKey | WWABSNAGARGAQD-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)Br |[2] |

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Appearance | Off-white crystalline solid | Reported from a typical synthesis.[1] |

| Melting Point | 96.0 - 97.0 °C | Experimentally determined value.[1] |

| Purity | ≥96% | As specified by commercial suppliers.[3] |

| Topological Polar Surface Area | 29.1 Ų | Computed value; relevant for predicting membrane permeability.[2] |

| Storage | Room temperature | Recommended for maintaining stability.[3] |

Synthesis and Purification

The synthesis of this compound is most reliably achieved through the formation of an amide bond between a 3-bromobenzoic acid derivative and benzylamine. The critical step in this process is the activation of the carboxylic acid to render it susceptible to nucleophilic attack by the amine.

Retrosynthetic Analysis

A retrosynthetic disconnection of the amide C-N bond logically points to 3-bromobenzoic acid and benzylamine as the primary precursors. The forward synthesis, therefore, requires a coupling strategy to form this bond efficiently.

Caption: Retrosynthetic approach for this compound.

Key Synthetic Pathways

Two principal, field-proven methods are recommended for the synthesis:

-

The Acyl Chloride Route: This is a robust, high-yielding method that involves converting 3-bromobenzoic acid to the highly reactive 3-bromobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][4] The subsequent reaction with benzylamine, often under Schotten-Baumann conditions, is rapid and typically clean.[5]

-

The Direct Coupling Route: This pathway avoids the isolation of the acyl chloride by using a coupling agent, such as dicyclohexylcarbodiimide (DCC) with a 4-dimethylaminopyridine (DMAP) catalyst, to activate the carboxylic acid in situ.[1] This method is common in modern organic synthesis for its mild conditions, though it requires chromatographic removal of the dicyclohexylurea (DCU) byproduct.

The acyl chloride method is detailed below due to its scalability and the straightforward purification of the final product.

Detailed Experimental Protocol (Acyl Chloride Method)

This two-step protocol is designed to be self-validating. Successful formation of the intermediate acyl chloride is confirmed by the cessation of gas evolution, and the final product's purity can be readily assessed by melting point and spectroscopy.

Step 1: Synthesis of 3-Bromobenzoyl Chloride

Causality: Thionyl chloride is an excellent choice for this conversion. It reacts with the carboxylic acid to form the desired acyl chloride and gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion.[4] The reaction is performed under anhydrous conditions as acyl chlorides are readily hydrolyzed by water.[5]

-

Materials : 3-bromobenzoic acid, thionyl chloride (SOCl₂), dry glassware.

-

Procedure :

-

In a dry round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 3-bromobenzoic acid (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen), carefully add an excess of thionyl chloride (2-3 eq).[4]

-

Heat the mixture to reflux (approx. 79 °C) for 2-4 hours. The reaction is complete when gas evolution ceases.[4]

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-bromobenzoyl chloride is a liquid and is often used directly in the next step without further purification.[4][5]

-

Step 2: Amidation with Benzylamine (Schotten-Baumann Conditions)

Causality: A biphasic system using an organic solvent and an aqueous base (e.g., 10% NaOH) is highly effective. The base neutralizes the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.[5] Slow addition of the acyl chloride controls the exotherm and minimizes side reactions.

-

Materials : Crude 3-bromobenzoyl chloride, benzylamine, dichloromethane (DCM), 10% aqueous sodium hydroxide (NaOH).

-

Procedure :

-

In a flask, dissolve benzylamine (1.0 eq) in DCM. Add an equal volume of 10% aqueous NaOH solution.

-

Cool the biphasic mixture in an ice bath to 0 °C with vigorous stirring.

-

Dissolve the crude 3-bromobenzoyl chloride from Step 1 in a minimal amount of dry DCM.

-

Add the acyl chloride solution dropwise to the cooled, stirring mixture over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Separate the organic layer. Wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]

-

Purification and Characterization

The crude this compound can be purified by recrystallization, typically from an ethanol/water or hexanes/ethyl acetate solvent system, to yield an off-white crystalline solid.[5] The purity should be confirmed by melting point analysis and the spectroscopic methods outlined in the following section.

Spectroscopic and Analytical Profile

Unambiguous structural confirmation is essential. The following data represent the expected spectroscopic signatures for this compound based on its functional groups and data from analogous structures.[7][8]

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Nucleus | Group | Expected Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Amide N-H | 6.4 - 6.8 | Broad Singlet | Exchangeable with D₂O. Position is solvent-dependent. |

| Aromatic C-H | 7.2 - 7.8 | Multiplet | Complex pattern from the two non-equivalent phenyl rings. | |

| Benzylic CH₂ | ~4.65 | Doublet | Coupled to the N-H proton. | |

| ¹³C | Carbonyl C =O | 165 - 168 | Singlet | Typical chemical shift for a secondary benzamide. |

| Aromatic C | 122 - 136 | Multiple Signals | Includes the C-Br signal at the lower end of this range. |

| | Benzylic C H₂ | ~44 | Singlet | Aliphatic carbon signal. |

Table 4: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300 - 3350 | N-H Stretch | Secondary Amide |

| 3030 - 3080 | C-H Stretch | Aromatic |

| 1640 - 1660 | C=O Stretch (Amide I) | Amide Carbonyl |

| 1520 - 1550 | N-H Bend (Amide II) | Amide |

| 550 - 700 | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS): In mass spectrometry, this compound is expected to show a prominent molecular ion peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum will exhibit two peaks of nearly equal intensity at m/z 290 and 292, which is a definitive signature for a monobrominated compound.

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound stems from its strategically placed reactive sites, making it an excellent scaffold for diversification in drug discovery programs.[1]

The Aryl Bromide Handle

The carbon-bromine bond is the most versatile reactive site on the molecule. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.[1] This capability is crucial for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.

-

Suzuki Coupling : Reaction with boronic acids or esters to form biaryl structures.

-

Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling : Reaction with alkenes to form substituted styrenes.

-

Buchwald-Hartwig Amination : Reaction with amines to replace the bromine with a nitrogen substituent.

Caption: Synthetic diversification of the core scaffold.

Amide Bond Stability

The amide bond is generally robust and stable to a wide range of reaction conditions, allowing for selective chemistry at the aryl bromide position. Hydrolysis of the amide requires harsh conditions (e.g., strong acid or base with prolonged heating), which adds to the compound's utility as a stable core structure.[8]

Aromatic Ring Reactivity

The benzoyl ring is electronically deactivated towards electrophilic aromatic substitution. This is due to the electron-withdrawing inductive and resonance effects of the amide carbonyl group and the inductive effect of the bromine atom.[9] Therefore, reactions such as nitration or Friedel-Crafts alkylation would require forcing conditions and are not typically performed on this substrate.

Handling, Safety, and Storage

This compound should be handled in a well-ventilated area using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data is not widely published, compounds of this class may cause skin and eye irritation.[10]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

Disclaimer : This guide is for informational purposes. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling, storing, or disposing of this chemical.

References

-

CP Lab Safety. N-Benzyl 3-bromobenzamide, min 96%, 1 gram. [Link]

-

PubChem. This compound | C14H12BrNO | CID 787882. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C14H12BrNO | CID 787882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

Core Molecular Identity and Physicochemical Properties

An In-Depth Technical Guide to N-benzyl-3-bromobenzamide (CAS Number: 161258-41-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis and medicinal chemistry. As a senior application scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind its synthesis, purification, and applications, ensuring both technical accuracy and field-proven insights.

This compound is a benzamide derivative characterized by a benzyl group attached to the nitrogen and a bromine atom at the meta-position of the benzoyl ring.[1] This substitution pattern provides a versatile scaffold for further chemical modifications.

| Property | Value | Source(s) |

| CAS Number | 161258-41-9 | [1][2] |

| Molecular Formula | C₁₄H₁₂BrNO | [2] |

| Molecular Weight | 290.15 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 96.0-97.0 °C | [1] |

| InChI Key | WWABSNAGARGAQD-UHFFFAOYSA-N | [1][2] |

Strategic Synthesis of this compound

The primary and most efficient synthesis of this compound is achieved through the formation of an amide bond between a 3-bromobenzoic acid derivative and benzylamine.[1] This nucleophilic acyl substitution is a cornerstone of organic synthesis, and its success hinges on the activation of the carboxylic acid.

Retrosynthetic Analysis

A retrosynthetic approach to this compound logically disconnects the amide C-N bond, identifying 3-bromobenzoic acid and benzylamine as the primary precursors.[3] The carboxylic acid requires activation to become a more potent electrophile for the nucleophilic attack by the amine.

Sources

N-benzyl-3-bromobenzamide molecular weight

An In-Depth Technical Guide to N-benzyl-3-bromobenzamide: Properties, Synthesis, and Applications

Executive Summary

This compound is a substituted aromatic amide of significant interest to researchers in medicinal chemistry and organic synthesis. Its molecular structure, featuring a benzamide core with a benzyl group on the nitrogen and a bromine atom at the meta-position of the benzoyl ring, provides a versatile scaffold for chemical modification. The compound's molecular weight is a fundamental property, established at 290.15 g/mol .[1][2] This guide offers a comprehensive overview of its physicochemical properties, established synthetic methodologies, analytical characterization, and applications, particularly as a building block in drug discovery. The strategic placement of the bromoaryl group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the development of diverse molecular libraries for screening and lead optimization.

Molecular Identity and Physicochemical Properties

The foundational characteristics of a compound are critical for its application in research and development. This compound is identified by the CAS Number 161258-41-9.[1][2][3] Its properties are summarized below.

Core Physicochemical Data

A compilation of essential data for this compound provides a quick reference for experimental planning.

| Property | Value | Source(s) |

| Molecular Weight | 290.15 g/mol | [1][2] |

| Molecular Formula | C₁₄H₁₂BrNO | [2][3] |

| CAS Number | 161258-41-9 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Melting Point | 96.0-97.0 °C | |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)Br | [2] |

| InChI Key | WWABSNAGARGAQD-UHFFFAOYSA-N | [1][2] |

| XLogP3 | 2.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Structural Significance

The structure of this compound is key to its utility.

-

Bromoaryl Group : The bromine atom on the phenyl ring is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

-

N-benzyl Group : This group influences the compound's overall lipophilicity and can participate in specific binding interactions with biological targets.[1] It also affects metabolic stability, a critical parameter in drug development.

-

Amide Linkage : The central amide bond is a stable, planar functional group common in pharmaceuticals, providing structural rigidity and hydrogen bonding capabilities.

Synthesis and Mechanistic Insights

The most prevalent and reliable method for synthesizing this compound is through the formation of an amide bond between 3-bromobenzoic acid and benzylamine.[1] The primary challenge in this reaction is the activation of the carboxylic acid to make it sufficiently electrophilic for nucleophilic attack by the less reactive amine.

Caption: General workflow for the synthesis of this compound.

Mechanistic Pathway: Acyl Chloride Route

A highly effective method involves converting the carboxylic acid to a more reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate readily reacts with benzylamine.

Causality: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. The chloride ion is an excellent leaving group compared to the hydroxyl group of the carboxylic acid, thus facilitating the nucleophilic attack by the amine.

Caption: Mechanism of amide bond formation via an acyl chloride intermediate.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Self-Validation: The success of each step is monitored. The completion of the acid chloride formation is indicated by the cessation of gas evolution. Reaction progress is tracked by Thin-Layer Chromatography (TLC), and the final product identity is confirmed by analytical characterization.

Materials:

-

3-bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Benzylamine

-

Triethylamine (TEA) or Pyridine

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend 3-bromobenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until gas evolution ceases.

-

Removal of Excess Reagent: Cool the flask to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 3-bromobenzoyl chloride is typically used directly.

-

Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool this amine solution to 0 °C.

-

Reaction: Slowly add the acyl chloride solution to the stirred amine solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion using TLC.

-

Aqueous Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4] This removes unreacted amine/base and unreacted acidic starting material, respectively.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to obtain pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons (typically 7.0-8.0 ppm), a characteristic doublet or triplet for the benzylic methylene protons (-CH₂-) adjacent to the nitrogen, and a broad singlet for the amide proton (N-H).

-

¹³C NMR: The spectrum will confirm the presence of 14 unique carbon atoms, including the carbonyl carbon (~165-170 ppm) and carbons in the aromatic regions.[2]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect a strong absorption band for the amide C=O stretch around 1650 cm⁻¹ and a sharp peak for the N-H stretch around 3300 cm⁻¹.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an exact mass that corresponds to C₁₄H₁₂BrNO. The mass spectrum will also exhibit a characteristic M and M+2 isotope pattern of roughly 1:1 intensity, which is indicative of the single bromine atom in the molecule.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate or building block.[1] Its value lies in its potential for rapid diversification.

Causality: The presence of the bromoaryl "handle" allows for the introduction of a wide array of chemical functionalities using robust and high-yielding palladium-catalyzed cross-coupling reactions. This enables the efficient generation of a library of analogs from a single, common intermediate, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Caption: Use of this compound as a scaffold for chemical library synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling this compound and its precursors. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous compounds provide clear guidance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[6][7]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[6]

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 290.15 g/mol . Its true value for the scientific community is realized in its application as a versatile synthetic intermediate. The combination of a stable amide core, a modifiable N-benzyl group, and a highly reactive bromoaryl handle makes it an important tool for constructing complex molecules. Understanding its synthesis, properties, and reactivity allows researchers to leverage this compound effectively in the pursuit of novel therapeutics and other advanced materials.

References

-

This compound | C14H12BrNO | CID 787882 - PubChem. (URL: [Link])

-

N-Benzyl 3-bromobenzamide, min 96%, 1 gram - CP Lab Safety. (URL: [Link])

Sources

The Definitive Guide to the Structural Elucidation of N-benzyl-3-bromobenzamide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive, in-depth framework for the structural elucidation of N-benzyl-3-bromobenzamide, a key intermediate in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, integrating foundational theory with practical, field-proven protocols. We will explore the synthesis, purification, and multi-faceted spectroscopic analysis of this compound, culminating in a definitive structural confirmation. This guide is built on the pillars of scientific integrity, featuring self-validating protocols and authoritative citations to ground all mechanistic claims.

Introduction: The Significance of this compound

This compound is a synthetic organic compound of considerable interest in contemporary chemical research. Its structure, featuring a benzamide core with a benzyl group on the nitrogen and a bromine atom at the meta-position of the benzoyl ring, presents a versatile scaffold for the synthesis of more complex molecules.[1] The bromoaryl moiety serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile introduction of diverse functionalities.[1] The N-benzyl group, in turn, can modulate the compound's physicochemical properties, including lipophilicity and metabolic stability. A thorough and unambiguous confirmation of its molecular structure is paramount for its application in synthetic campaigns and for ensuring the validity of subsequent biological or material science investigations.

This guide will systematically walk through the essential steps for confirming the structure of this compound, beginning with its synthesis and purification, followed by a detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis and Purification: Establishing a Pure Analytical Sample

The foundation of accurate structural elucidation is a pure sample. The most direct and common method for synthesizing this compound is the condensation reaction between 3-bromobenzoic acid and benzylamine.[1] This is typically achieved by activating the carboxylic acid to facilitate nucleophilic attack by the amine.

Synthesis Workflow

The synthesis is a two-step process: the activation of the carboxylic acid followed by amidation.

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

Materials:

-

3-bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

10% Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere and equipped with a reflux condenser, add 3-bromobenzoic acid. Carefully add an excess of thionyl chloride (2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure. The crude 3-bromobenzoyl chloride is used directly in the next step.[2]

-

Amidation (Schotten-Baumann Conditions): In a separate flask, dissolve benzylamine in dichloromethane and add an aqueous solution of 10% sodium hydroxide. Cool the mixture in an ice bath. Slowly add a solution of the crude 3-bromobenzoyl chloride in dichloromethane to the vigorously stirred biphasic mixture. Allow the reaction to stir at room temperature for 1-2 hours.[2]

-

Work-up: Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3]

Experimental Protocol: Purification by Recrystallization

Principle: Recrystallization is a purification technique for solid compounds that relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Procedure:

-

Solvent Selection: Ethanol or an ethanol/water mixture is a suitable solvent for the recrystallization of many benzamide derivatives.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize recovery, the flask can then be placed in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum on the filter, then transfer to a watch glass to air dry or place in a vacuum oven.[4][5][6][7][8]

Spectroscopic Analysis: Deciphering the Molecular Structure

With a pure sample of this compound, we can now proceed with spectroscopic analysis to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[9] It provides detailed information about the chemical environment, connectivity, and number of protons and carbon atoms in a molecule.

Materials:

-

Purified this compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tube

Procedure:

-

Dissolve 5-25 mg of the purified solid in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Cap the NMR tube and ensure the solution is homogeneous.

Based on the structure of this compound and data from analogous compounds, we can predict the key features of its ¹H NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-7.9 | m | 1H | Ar-H | Aromatic proton ortho to the carbonyl group and ortho to the bromine. |

| ~7.6-7.7 | m | 1H | Ar-H | Aromatic proton ortho to the carbonyl group. |

| ~7.2-7.5 | m | 7H | Ar-H | Overlapping signals from the remaining protons of the 3-bromobenzoyl ring and the five protons of the benzyl ring. |

| ~6.4 | br s | 1H | N-H | The amide proton signal is often broad and its chemical shift can be concentration-dependent. |

| ~4.6 | d | 2H | -CH₂- | The benzylic methylene protons, appearing as a doublet due to coupling with the adjacent N-H proton. |

Note: Chemical shifts are referenced to TMS at 0.00 ppm. The meta-bromo substituent will have a subtle deshielding effect on the ortho and para protons of the brominated ring compared to an unsubstituted benzoyl ring.[10][11][12]

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166-168 | C=O | The carbonyl carbon of the amide is typically found in this downfield region.[13] |

| ~138 | Ar-C | Quaternary carbon of the benzyl ring attached to the methylene group. |

| ~135 | Ar-C | Quaternary carbon of the 3-bromobenzoyl ring attached to the carbonyl group. |

| ~130-134 | Ar-CH | Aromatic carbons of the 3-bromobenzoyl ring. |

| ~127-129 | Ar-CH | Aromatic carbons of both the 3-bromobenzoyl and benzyl rings. |

| ~122 | Ar-C | Carbon atom of the 3-bromobenzoyl ring attached to the bromine. |

| ~44 | -CH₂- | The benzylic methylene carbon.[13] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Materials:

-

Purified this compound (1-2 mg)

-

Dry, spectroscopy-grade potassium bromide (KBr) (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry KBr in an agate mortar.

-

Transfer the fine powder to a pellet die.

-

Press the powder under high pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (amide) |

| ~3030 | Weak-Medium | Aromatic C-H stretch |

| ~1640-1660 | Strong | C=O stretch (amide I band) |

| ~1550 | Medium | N-H bend (amide II band) |

| ~1450-1600 | Medium-Weak | Aromatic C=C stretches |

| ~690-900 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Materials:

-

Purified this compound

-

HPLC-grade methanol or acetonitrile

Procedure:

-

Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

-

The sample is then introduced into the ESI source of the mass spectrometer.

The molecular weight of this compound (C₁₄H₁₂BrNO) is 290.15 g/mol .[14] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a doublet with a 2 Da difference, [M]⁺ and [M+2]⁺, of roughly equal intensity.

Fragmentation Analysis:

The fragmentation of this compound is expected to proceed through several key pathways.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Key Predicted Fragments:

| m/z | Proposed Fragment |

| 290/292 | Molecular ion [C₁₄H₁₂BrNO]⁺˙ |

| 183/185 | 3-Bromobenzoyl cation [BrC₆H₄CO]⁺ |

| 106 | Benzylaminium radical cation [C₆H₅CH₂NH]⁺˙ |

| 91 | Tropylium cation [C₇H₇]⁺ |

| 105 | Benzoyl cation [C₆H₅CO]⁺ (from loss of Br from m/z 183/185) |

| 77 | Phenyl cation [C₆H₅]⁺ |

The observation of these key fragments, particularly the isotopic pattern of the molecular ion and the 3-bromobenzoyl cation, provides strong evidence for the proposed structure.[15]

Conclusion: A Unified Structural Confirmation

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. The synthesis and rigorous purification provide a suitable sample for analysis. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the connectivity of the molecule. FT-IR spectroscopy identifies the key functional groups, namely the amide and the aromatic rings. Finally, mass spectrometry confirms the molecular weight and provides further structural information through characteristic fragmentation patterns. The collective data from these techniques provide an unambiguous and definitive confirmation of the structure of this compound, enabling its confident use in further research and development.

References

-

Proposed mechanism for fragmentations of protonated N-benzyl compounds. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. (2002). PubMed. Retrieved January 12, 2026, from [Link]

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (2010). CORE. Retrieved January 12, 2026, from [Link]

-

Video: NMR Spectroscopy of Benzene Derivatives. (n.d.). JoVE. Retrieved January 12, 2026, from [Link]

-

SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation? (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Shifts in the position of benzene protons (δ 7.27) caused by substituents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Recrystillization of NBS. (2020, June 16). YouTube. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. (2004, February 18). Modgraph. Retrieved January 12, 2026, from [Link]

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved January 12, 2026, from [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. (n.d.). ChemRxiv. Retrieved January 12, 2026, from [Link]

-

Purification by Recrystallization. (n.d.). CUNY. Retrieved January 12, 2026, from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved January 12, 2026, from [Link]

-

N-benzylbenzamide. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. rsc.org [rsc.org]

- 13. This compound | C14H12BrNO | CID 787882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of N-benzyl-3-bromobenzamide from 3-bromobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-3-bromobenzamide is a valuable chemical intermediate in medicinal chemistry and drug discovery.[1] Its structure, featuring a benzamide core with a benzyl group and a bromine atom, provides strategic points for molecular diversification, particularly through palladium-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive overview of the synthetic routes for preparing this compound from 3-bromobenzoic acid, with a focus on mechanistic understanding, practical experimental protocols, and purification strategies. We will explore two primary methods: the activation of the carboxylic acid to an acyl chloride followed by amidation, and direct amide coupling using a carbodiimide reagent. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction: The Strategic Importance of this compound

The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry.[2] this compound stands out as a particularly useful building block due to its dual functionality. The bromoaryl group serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions.[1] This allows for the rapid generation of diverse compound libraries, a critical aspect of lead optimization in drug discovery. The benzamide core itself is a common motif in many biologically active molecules.

This guide will delve into the chemical principles and practical considerations for the synthesis of this key intermediate, providing detailed protocols and insights to enable reproducible and efficient preparation in a laboratory setting.

Synthetic Strategies: Pathways to Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a highly unreactive carboxylate salt.[3][4] Therefore, the carboxylic acid must first be "activated" to increase the electrophilicity of the carbonyl carbon. We will discuss two robust and widely used methods for the synthesis of this compound from 3-bromobenzoic acid and benzylamine.

Method 1: Acyl Chloride Formation followed by Nucleophilic Acyl Substitution

This classic and reliable two-step approach involves the initial conversion of 3-bromobenzoic acid to the more reactive 3-bromobenzoyl chloride, which then readily reacts with benzylamine to form the desired amide.

Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides.[5] The reaction proceeds through a nucleophilic acyl substitution mechanism where the carboxylic acid oxygen attacks the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent collapse of the intermediate to form the acyl chloride, sulfur dioxide (SO₂), and hydrochloric acid (HCl).[5] The evolution of gaseous byproducts helps to drive the reaction to completion.[5]

Diagram 1: Reaction Workflow for Acyl Chloride Method

Caption: Workflow for the synthesis of this compound via the acyl chloride intermediate.

Materials:

-

3-bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

Pyridine (or other suitable base like triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvent for recrystallization (e.g., ethanol/water or ethyl acetate/hexanes)

Procedure:

Step 1: Synthesis of 3-bromobenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzoic acid.

-

Under a nitrogen atmosphere in a fume hood, carefully add an excess of thionyl chloride (2-3 equivalents).[6] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[6]

-

Heat the mixture to reflux (approximately 70-80 °C) for 2-3 hours, or until the solid has dissolved and gas evolution has ceased.[6]

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. This step is crucial and should be performed with care in a well-ventilated fume hood.[6] The resulting crude 3-bromobenzoyl chloride is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-bromobenzoyl chloride in anhydrous dichloromethane (DCM).

-

In a separate flask, dissolve benzylamine and a slight excess of pyridine (as a base to neutralize the HCl byproduct) in anhydrous DCM.[4]

-

Cool the benzylamine solution in an ice bath.

-

Slowly add the 3-bromobenzoyl chloride solution to the stirred benzylamine solution. Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl to remove excess pyridine and benzylamine, water, saturated NaHCO₃ solution to remove any unreacted 3-bromobenzoic acid, and finally with brine.[7]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7]

-

The crude this compound can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.[6]

Method 2: Direct Amide Coupling with Dicyclohexylcarbodiimide (DCC)

Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), facilitate the direct formation of an amide bond from a carboxylic acid and an amine under mild conditions.[8][9] This method avoids the need to isolate the reactive acyl chloride intermediate.

The mechanism of DCC coupling involves the activation of the carboxylic acid.[3] The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[10] This intermediate has a good leaving group, which is then displaced by the nucleophilic amine (benzylamine) to form the amide product and dicyclohexylurea (DCU) as a byproduct.[3][10]

Diagram 2: Mechanism of DCC-Mediated Amide Formation

Caption: Simplified mechanism of amide bond formation using DCC as a coupling agent.

Materials:

-

3-bromobenzoic acid

-

Benzylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

-

Acetic acid (for workup)

-

Solvent for recrystallization or chromatography

Procedure:

-

In a round-bottom flask, dissolve 3-bromobenzoic acid in anhydrous DCM or DMF.

-

Add benzylamine (1.0-1.2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate container, dissolve DCC (1.1 equivalents) in a minimal amount of the same anhydrous solvent.

-

Slowly add the DCC solution to the stirred reaction mixture.

-

Allow the reaction to stir at 0 °C for 30-60 minutes, and then let it warm to room temperature and stir for an additional 12-24 hours.[4] A white precipitate of dicyclohexylurea (DCU) will form.

Workup and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate with a dilute solution of acetic acid to remove any unreacted DCC, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to remove any remaining DCU and other impurities.[7]

Data Presentation and Comparison

| Parameter | Method 1: Acyl Chloride | Method 2: DCC Coupling |

| Reagents | 3-bromobenzoic acid, SOCl₂, benzylamine, base | 3-bromobenzoic acid, benzylamine, DCC |

| Reaction Conditions | Reflux for acyl chloride formation, then 0 °C to RT for amidation | 0 °C to room temperature |

| Byproducts | SO₂, HCl, base hydrochloride | Dicyclohexylurea (DCU) |

| Advantages | High yielding, utilizes inexpensive reagents. | Milder reaction conditions, one-pot procedure.[11] |

| Disadvantages | Harsh reagents (SOCl₂), requires careful handling of excess SOCl₂. | DCU byproduct can be difficult to remove completely, DCC is a known allergen. |

Safety and Handling

-

3-Bromobenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[12] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][14]

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations should be conducted in a fume hood.[5]

-

Benzylamine: Corrosive and flammable. Handle with care, avoiding skin and eye contact.

-

DCC: A potent skin sensitizer and should be handled with extreme care, always wearing gloves.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound from 3-bromobenzoic acid can be effectively achieved through multiple synthetic routes. The acyl chloride method is a robust and high-yielding approach, though it involves harsh reagents. The DCC coupling method offers a milder, one-pot alternative, which can be advantageous for sensitive substrates, but requires careful removal of the DCU byproduct. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and the chemist's familiarity with the techniques. Both methods, when executed with care and appropriate purification, will yield the desired product in good purity, ready for its application in further synthetic transformations.

References

- This compound | | RUO - Benchchem. (URL: )

-

Preparation of amides using DCC (video) - Khan Academy. (URL: [Link])

-

Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. (URL: [Link])

-

Chemistry of Amides. (2022). Chemistry LibreTexts. (URL: [Link])

-

What Is DCC Coupling In Amide Bond Formation? - Chemistry For Everyone. (2025). YouTube. (URL: [Link])

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. (URL: [Link])

-

Amide Formation from Carboxylic Acids using DCC (Carbodiimide Coupling). OrgoSolver. (URL: [Link])

-

1° Amides can be converted to Nitriles with Thionyl Chloride. (2023). Chemistry LibreTexts. (URL: [Link])

-

Amide Synthesis. Fisher Scientific. (URL: [Link])

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. (URL: [Link])

-

material safety data sheet - 3-bromo benzoic acid 98%. (URL: [Link])

-

SAFETY DATA SHEET - 3-Bromobenzoic acid. (2009). Thermo Fisher Scientific. (URL: [Link])

-

Safety Data Sheet. (2024). (URL: [Link])

-

Recrystillization of NBS. (2020). YouTube. (URL: [Link])

-

Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). National Institutes of Health. (URL: [Link])

-

This compound. PubChem. (URL: [Link])

-

Preparation of 3-bromobenzoic acid. PrepChem.com. (URL: [Link])

-

Recrystallization and Crystallization. (URL: [Link])

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. (URL: [Link])

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. (URL: [Link])

-

How would you make the following compounds from N-benzylbenzamide? b. benzoic acid. Pearson. (URL: [Link])

-

Recrystallization Issues. (2024). Reddit. (URL: [Link])

-

Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl...). (URL: [Link])

-

Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025). ACS Sustainable Chemistry & Engineering. (URL: [Link])

-

separating benzyl bromide. (2022). Reddit. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. hepatochem.com [hepatochem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Khan Academy [khanacademy.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 11. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

A Technical Guide to N-benzyl-3-bromobenzamide: A Versatile Scaffold in Modern Medicinal Chemistry

Executive Summary

N-benzyl-3-bromobenzamide is a strategically designed chemical intermediate that has emerged as a cornerstone in contemporary drug discovery. Its molecular architecture, featuring a central benzamide core, a lipophilic N-benzyl group, and a synthetically versatile bromoaryl handle, establishes it as a privileged scaffold for generating diverse compound libraries. This guide provides an in-depth analysis of the synthesis, reactivity, and multifaceted applications of this compound in medicinal chemistry. We will explore its instrumental role in the development of potent and selective inhibitors for critical therapeutic targets, including protein kinases, poly(ADP-ribose) polymerase (PARP), and cholinesterases. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structure-activity relationship insights, and a forward-looking perspective on the potential of this remarkable building block.

Foundational Chemistry of this compound

Molecular Structure and Physicochemical Properties

This compound (CAS: 161258-41-9) is an organic compound whose structure is defined by three key functional components: the amide linkage, the benzyl substituent on the nitrogen, and the bromine atom at the meta-position of the benzoyl ring.[1] Each component imparts distinct properties that are crucial for its utility in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂BrNO | [2] |

| Molecular Weight | 290.15 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 161258-41-9 | [2] |

The N-benzyl group can influence the compound's lipophilicity and metabolic stability, while also providing potential for specific interactions within target protein binding pockets.[1] The benzamide core is a common motif in bioactive molecules, known for its ability to form key hydrogen bonds.[3] Most importantly, the bromine atom serves as a highly effective handle for a variety of transition-metal-catalyzed cross-coupling reactions.[1]

Synthesis and Purification

The most direct and widely adopted method for synthesizing this compound is through the nucleophilic acyl substitution between a 3-bromobenzoic acid derivative and benzylamine.[1] The process involves the activation of the carboxylic acid to a more electrophilic species, typically an acyl chloride, to facilitate the reaction with the amine.

A detailed, step-by-step protocol for this synthesis is provided in Section 4.1 of this guide.

The Strategic Role as a Chemical Intermediate

The true value of this compound lies in its function as a versatile building block for creating more complex molecules with therapeutic potential.[1] Its structure is strategically designed for facile diversification.

The Bromoaryl Handle: A Gateway to Molecular Diversity

The bromine atom on the benzoyl ring is the molecule's primary reactive site for structural elaboration. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the rapid and efficient introduction of new chemical moieties.[1]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of biaryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, often used to create rigid linkers or probes.

-

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds, introducing diverse amine functionalities.

-

Stille Coupling: Reaction with organostannanes to form carbon-carbon bonds.

This synthetic flexibility allows chemists to systematically modify the scaffold to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.

Therapeutic Applications of this compound Derivatives

The N-benzylbenzamide scaffold is a privileged structure that has been successfully utilized to develop inhibitors for a variety of high-value therapeutic targets.

Inhibition of Protein Kinases

Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in cancer, making them a major class of drug targets. Derivatives of this compound have shown significant promise as kinase inhibitors.

-

Aurora Kinase A: A novel N-benzylbenzamide derivative was identified as an allosteric inhibitor of Aurora Kinase A, a key regulator of mitosis.[1][4] This compound binds to an allosteric "Y-pocket," disrupting both the catalytic and non-catalytic functions of the kinase, a mechanism distinct from traditional ATP-competitive inhibitors.[4]

-

Bcr-Abl Tyrosine Kinase: A series of 3-substituted benzamide derivatives, structurally related to the leukemia drug imatinib, were developed as potent Bcr-Abl kinase inhibitors.[5] The 3-bromo and other 3-halogenated analogues were identified as being highly potent.[5]

-

Multi-Receptor Tyrosine Kinases (RTKs): Compounds incorporating an N-(3-bromophenyl) moiety have demonstrated potent, multi-kinase inhibition against targets like VEGFR-2, PDGFRβ, and EGFR, which are crucial for tumor angiogenesis and growth.[6]

| Compound Class | Target Kinase(s) | Reported Potency (IC₅₀) | Reference |

| N-benzylbenzamide derivative (6h) | Aurora Kinase A | 6.50 µM | [4] |

| N-(3-bromophenyl)pyrrolo[2,3-d]pyrimidine (13) | VEGFR-2 | 17-fold better than standard | [6] |

| N-(3-bromophenyl)pyrrolo[2,3-d]pyrimidine (14) | EGFR | Comparable to standard | [6] |

Development of PARP Inhibitors for Oncology

Poly(ADP-ribose) polymerase (PARP) is an enzyme essential for DNA single-strand break repair.[7] Inhibiting PARP in cancer cells with existing DNA repair defects (like BRCA1/2 mutations) leads to cell death through a concept known as synthetic lethality.[8] The benzamide core is a foundational pharmacophore for PARP inhibition, as it mimics the nicotinamide portion of PARP's natural substrate, NAD+.[7][9] 3-Aminobenzamide is a well-known, first-generation PARP inhibitor.[7][10] this compound serves as an ideal precursor for novel PARP inhibitors, as the bromine can be converted to an amine or other functional groups known to enhance binding and potency.[7]

Targeting Neurodegenerative Disorders: Butyrylcholinesterase Inhibition

In advanced Alzheimer's disease, butyrylcholinesterase (BChE) plays a more significant role in acetylcholine hydrolysis than acetylcholinesterase (AChE). A series of N-benzyl benzamide derivatives were discovered to be highly potent and selective sub-nanomolar inhibitors of BChE.[11] Certain lead compounds demonstrated neuroprotective effects and significantly improved cognitive function in preclinical models of Alzheimer's disease, highlighting a promising therapeutic strategy.[11]

Antimitotic Agents: Tubulin Polymerization Inhibitors

Tubulin is the protein subunit of microtubules, which are critical for cell division. Drugs that interfere with tubulin polymerization are powerful anticancer agents. Recently, novel N-benzylbenzamide derivatives were designed and synthesized as tubulin polymerization inhibitors that bind to the colchicine site.[12] A lead compound exhibited potent antiproliferative activities against several cancer cell lines with IC₅₀ values in the low nanomolar range (12-27 nM) and demonstrated significant tumor growth inhibition in animal models.[12]

Experimental Methodologies

The following protocols are provided as a guide for the synthesis and modification of this compound. Researchers should always adhere to standard laboratory safety practices.

Protocol: Synthesis of this compound

This two-step protocol describes the conversion of 3-bromobenzoic acid to its acyl chloride, followed by amidation with benzylamine.[1][13]

Step 1: Synthesis of 3-Bromobenzoyl Chloride

-

Preparation: In a round-bottom flask under a nitrogen atmosphere, add 3-bromobenzoic acid (1.0 eq). The flask should be equipped with a reflux condenser connected to a gas scrubber to trap HCl and SO₂ byproducts.

-

Reagent Addition: Carefully add thionyl chloride (2.0-3.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction is complete when all the solid has dissolved and gas evolution ceases.

-

Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-bromobenzoyl chloride is typically used directly in the next step without further purification.[13]

Step 2: Amide Formation

-

Preparation: In a separate flask, dissolve benzylamine (1.0 eq) in a suitable solvent like dichloromethane. Add an aqueous solution of a base, such as 10% sodium hydroxide (at least 1.0 eq), to create a biphasic mixture.[13] The base is critical to neutralize the HCl produced during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.[13]

-

Addition of Acid Chloride: Cool the amine solution in an ice bath. Slowly add a solution of the crude 3-bromobenzoyl chloride from Step 1 in the same organic solvent. Maintaining a low temperature controls the exothermic reaction.

-

Reaction: Allow the reaction to stir vigorously at room temperature for 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: Separate the organic layer. Wash sequentially with 1M HCl (to remove unreacted benzylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.[13]

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to yield pure this compound.[13]

Protocol: Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for using this compound as a substrate in a Suzuki coupling to generate a biaryl derivative.

-

Preparation: To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water. Degassing is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reaction: Heat the mixture under a nitrogen or argon atmosphere to a temperature between 80-110 °C for 2-18 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and brine.

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel to isolate the desired biaryl product.

Future Outlook and Conclusion

This compound is more than a simple chemical intermediate; it is a validated and highly effective platform for the discovery of novel therapeutics. Its synthetic tractability and the proven success of its derivatives against a wide range of biological targets ensure its continued relevance in medicinal chemistry.

Future research will likely focus on:

-

Exploring Novel Coupling Partners: Utilizing the bromoaryl handle to introduce novel and complex chemical matter to probe new areas of chemical space.

-

Scaffold Hopping and Bioisosteric Replacement: Modifying the core benzamide and benzyl groups to improve drug-like properties and discover new binding modes.

-

Application in New Therapeutic Areas: Screening libraries derived from this compound against emerging drug targets in areas such as inflammation, metabolic disorders, and infectious diseases.

References

-

BenchChem. This compound | RUO.

-

PubChem. This compound. National Center for Biotechnology Information.

-

Gangjee, A., et al. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation. Journal of Medicinal Chemistry.

-

Asif, M. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications.

-

BenchChem. Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors.

-

BenchChem. Synthesis of N-Benzyl-2-bromo-3-methylbenzamide.

-

BenchChem. N-Benzyl-2,4-dibromobenzamide.

-

Liu, W., et al. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry.

-

BenchChem. N-Benzyl-N-phenyl-4-bromobenzamide.

-

Kotipalli, T., et al. Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl )benzamide with benzylamine. ResearchGate.

-

Wangngae, S., et al. Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.

-

Bioorganic & Medicinal Chemistry Letters. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.

-

Thanna, S., et al. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. ACS Omega.

-

Appchem. N-Benzyl 3-bromobenzamide.

-

BLD Pharm. This compound.

-

PubChem. N-[3-(benzylcarbamoyl)phenyl]-2-bromobenzamide. National Center for Biotechnology Information.

-

Tang, S., et al. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry.

-

Lee, H., et al. Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. Bioorganic & Medicinal Chemistry.

-

Zhang, T., et al. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules.

-

Selleck Chemicals. 3-Aminobenzamide PARP inhibitor.

-

BenchChem. Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition.

-

Methods in Molecular Biology. Strategies employed for the development of PARP inhibitors.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C14H12BrNO | CID 787882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strategies employed for the development of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of N-benzyl-3-bromobenzamide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of N-benzyl-3-bromobenzamide, a key intermediate in pharmaceutical and organic synthesis.[1] Recognizing the frequent absence of readily available, specific solubility data for novel or specialized compounds, this document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to predict, determine, and understand the solubility of this compound in various organic solvents.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is the cornerstone of predicting its solubility behavior. This compound is a benzamide derivative with a molecular structure that dictates its interactions with different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂BrNO | [2][3] |

| Molecular Weight | 290.15 g/mol | [1][2] |

| CAS Number | 161258-41-9 | [1][2] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds[4] |

| InChIKey | WWABSNAGARGAQD-UHFFFAOYSA-N | [2] |

The presence of a polar amide group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), a nonpolar benzyl ring, and a brominated phenyl ring suggests a nuanced solubility profile. The interplay of these structural features will govern its solubility across a spectrum of organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[5] This principle is rooted in the intermolecular forces between solute and solvent molecules. For this compound, the following factors are critical:

-

Polarity: The molecule possesses both polar (amide group) and nonpolar (benzyl and bromophenyl rings) regions. Its overall polarity will determine its affinity for polar versus nonpolar solvents.

-

Hydrogen Bonding: The amide linkage is a key site for hydrogen bonding. Solvents that can engage in hydrogen bonding (e.g., alcohols) are likely to be more effective at solvating this compound than those that cannot (e.g., hydrocarbons).

-

Molecular Size and Shape: The relatively large and rigid structure of this compound may limit its solubility compared to smaller, more compact molecules.[6]

Based on these principles, we can make qualitative predictions about its solubility in common classes of organic solvents:

-

Protic Polar Solvents (e.g., Methanol, Ethanol): These solvents can participate in hydrogen bonding with the amide group, suggesting moderate to good solubility. For the parent compound, benzamide, solubility is highest in methanol and ethanol.[7][8]

-

Aprotic Polar Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents have polar character but lack a hydrogen bond-donating group. They are expected to be effective solvents, though perhaps less so than protic polar solvents. Benzamide shows good solubility in acetone.[7][8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area of the benzyl and bromophenyl rings suggests some solubility in these solvents. However, the energetic cost of breaking the strong intermolecular hydrogen bonds of the amide in the solid state may limit solubility.

-

Halogenated Solvents (e.g., Dichloromethane): These solvents are weakly polar and are often used in the synthesis and purification of similar compounds, indicating they are likely to be effective solvents.[9][10]

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is essential. The shake-flask method is the gold standard for determining equilibrium solubility.[11]

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.[11]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker or water bath (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by centrifugation followed by careful decanting, or by filtration through a syringe filter compatible with the organic solvent.[11]

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Illustrative Solubility Data (Hypothetical)

While specific experimental data is not available, the following table illustrates how the results of such an investigation could be presented. The expected solubility is qualitatively estimated based on the principles discussed above and data for the related compound, benzamide.[7][8][11]

| Solvent | Solvent Type | Expected Solubility |

| Methanol | Protic Polar | High |

| Ethanol | Protic Polar | High |

| Acetone | Aprotic Polar | High |

| Dichloromethane | Weakly Polar | Moderate to High |

| Ethyl Acetate | Aprotic Polar | Moderate |

| Toluene | Nonpolar | Low to Moderate |

| Hexane | Nonpolar | Low |

| Water | Protic Polar (Aqueous) | Very Low |

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.[12]

-

Avoid contact with skin and eyes.[12]

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[12]

Conclusion